methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate
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Overview
Description
Methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a 2-chlorophenyl group, and an amino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate typically involves the reaction of 2-chloroaniline with methyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloroaniline and methyl acetoacetate.
Reaction Conditions: The reaction can be performed in the presence of a catalyst such as hydrochloric acid or sodium hydroxide.
Procedure: The reactants are mixed and heated to a specific temperature, usually around 60-80°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the interactions of esters and amines with biological systems.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-bromophenyl)amino]-3-oxopropanoate: Similar structure with a bromine atom instead of chlorine.
Methyl 3-[(2-fluorophenyl)amino]-3-oxopropanoate: Contains a fluorine atom in place of chlorine.
Methyl 3-[(2-iodophenyl)amino]-3-oxopropanoate: Features an iodine atom instead of chlorine.
Uniqueness
Methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
methyl 3-(2-chloroanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)6-9(13)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPMAOHADCIVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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